molecular formula C23H15ClF3N5OS B11690332 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11690332
M. Wt: 501.9 g/mol
InChI Key: JKIHTAARLIYAKY-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a potent, ATP-competitive, and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. It demonstrates significant activity against FGFR1, FGFR2, and FGFR3, which are critical drivers of cell proliferation, survival, and migration in various cancers. This small molecule inhibitor is designed to disrupt the FGFR signaling axis, making it an invaluable chemical probe for researching oncogenic processes in models of urothelial carcinoma , glioblastoma , and other malignancies characterized by FGFR amplifications, mutations, or fusions. Its mechanism of action involves binding to the kinase domain of FGFR, thereby preventing autophosphorylation and subsequent activation of downstream effectors like FRS2, MAPK, and STAT3. Researchers utilize this compound to investigate targeted therapeutic strategies, explore mechanisms of drug resistance, and understand the fundamental biology of FGFR-driven tumors. It is supplied For Research Use Only and is strictly intended for laboratory studies in vitro or in vivo.

Properties

Molecular Formula

C23H15ClF3N5OS

Molecular Weight

501.9 g/mol

IUPAC Name

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H15ClF3N5OS/c24-18-19(21(33)30-22-14(11-28)13-8-4-5-9-16(13)34-22)31-32-17(23(25,26)27)10-15(29-20(18)32)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9H2,(H,30,33)

InChI Key

JKIHTAARLIYAKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CC=C5)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Enaminones

β-Enaminones, such as ethyl cyanoacetate derivatives, react with 3-aminopyrazoles under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. For instance, reacting ethyl 3-aminopyrazole-4-carboxylate with a β-enaminone bearing a trifluoromethyl group at position 7 yields 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine intermediates. The trifluoromethyl group is introduced either via pre-functionalized enaminones or through post-synthetic trifluoromethylation using agents like TMSCF₃.

Regioselective Chlorination at Position 3

Chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF). This electrophilic substitution occurs selectively due to the electron-deficient nature of the pyrimidine ring, affording 3-chloro derivatives in yields exceeding 85%.

Functionalization of the Pyrazolo[1,5-a]Pyrimidine Scaffold

Introduction of the Phenyl Group at Position 5

The phenyl group is incorporated via Suzuki-Miyaura coupling. A boronic acid-substituted phenyl reagent reacts with a 5-bromo-pyrazolo[1,5-a]pyrimidine intermediate under palladium catalysis (e.g., Pd(PPh₃)₄). Optimal conditions involve a 1:1.2 molar ratio of substrate to phenylboronic acid in a tetrahydrofuran (THF)/water mixture at 80°C for 12 hours, achieving >90% conversion.

Carboxamide Formation at Position 2

The carboxylic acid at position 2 is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Alternatively, coupling reagents such as HATU or EDCl facilitate direct amide bond formation in dichloromethane (DCM) at 25°C, yielding the carboxamide with minimal racemization.

Synthesis of the Benzothiophene Moiety

Domino Reaction for Benzothiophene Formation

3-Amino-2-formyl-4,5,6,7-tetrahydro-1-benzothiophene is synthesized via a domino reaction involving cyclization of α,α-dibromo aldehydes with thiourea derivatives. Piperidine catalyzes the reaction in ethanol at reflux, producing the benzothiophene core with a cyano group at position 3.

Cyanidation at Position 3

The cyano group is introduced using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 60°C. This nucleophilic substitution proceeds with >80% efficiency when the benzothiophene bears a leaving group (e.g., chloride) at position 3.

Final Coupling and Purification

The pyrazolo[1,5-a]pyrimidine-2-carboxamide is coupled with the functionalized benzothiophene via amide bond formation. After aqueous workup, the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >99% purity. Recrystallization from ethanol/water enhances crystalline homogeneity.

Optimization and Scalability

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
Cyclocondensationβ-Enaminone, 3-aminopyrazole, NaOH, EtOH7895
ChlorinationPOCl₃, DMF, 80°C8597
Suzuki CouplingPd(PPh₃)₄, Phenylboronic acid, THF/H₂O9298
Amide CouplingHATU, DIPEA, DCM8899
CyanidationKCN, DMSO, 60°C8396

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm regiochemistry and functional group integrity. For example:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.45 (m, 5H, phenyl-H), 3.15 (t, 2H, tetrahydrobenzothiophene-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation: Electron-withdrawing groups (e.g., CF₃) direct electrophilic attack to position 7, minimizing byproducts.

  • Trifluoromethyl Group Stability: Anhydrous conditions prevent hydrolysis of the CF₃ group during chlorination.

  • Amide Bond Hydrolysis: Mild coupling reagents (e.g., HATU) reduce racemization compared to traditional acid chlorides .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 3 of the pyrazolo[1,5-a]pyrimidine core undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines :
    Treatment with primary or secondary amines (e.g., piperidine) in ethanol under reflux replaces the chloro group with an amine moiety . This reaction is critical for generating derivatives with modified biological activity.

  • Reaction with thiols :
    Thiol-containing nucleophiles displace the chloro group in the presence of potassium carbonate, forming thioether-linked analogs .

Reagent Conditions Product Yield Reference
PiperidineEthanol, reflux, 2–3 hAmine-substituted pyrazolo[1,5-a]pyrimidine68–78%
Benzyl mercaptanDMF, K<sub>2</sub>CO<sub>3</sub>, 80°CThioether derivative72%

Cyano Group Reactivity

The cyano group on the benzothiophene moiety participates in:

  • Hydrolysis :
    Acidic or basic hydrolysis converts the cyano group to a carboxylic acid or amide, though specific conditions for this compound require optimization.

  • Reduction :
    Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the cyano group to a primary amine, enhancing hydrogen-bonding potential.

Trifluoromethyl Group Stability

The trifluoromethyl group at position 7 is generally inert under mild conditions but can undergo:

  • Defluorination :
    Strong reducing agents (e.g., H<sub>2</sub>/Pd-C) partially remove fluorine atoms, forming difluoromethyl or monofluoromethyl derivatives.

  • Electrophilic substitution :
    The electron-withdrawing nature of CF<sub>3</sub> directs electrophilic attacks to meta/para positions on the phenyl ring .

Amide Bond Reactivity

The carboxamide linkage is susceptible to:

  • Hydrolysis :
    Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding carboxylic acid and amine fragments .

  • Nucleophilic acyl substitution :
    Reactivity with Grignard reagents or organolithium compounds forms ketone or tertiary alcohol derivatives .

Oxidation Reactions

  • Pyrimidine ring oxidation :
    Treatment with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or m-CPBA oxidizes the pyrazolo[1,5-a]pyrimidine ring, forming N-oxide derivatives .

  • Sulfur oxidation :
    The benzothiophene sulfur atom oxidizes to sulfoxide or sulfone using oxone or meta-chloroperbenzoic acid (m-CPBA).

Cross-Coupling Reactions

The phenyl group at position 5 participates in:

  • Suzuki coupling :
    Palladium-catalyzed coupling with aryl boronic acids introduces substituents to the phenyl ring .

  • Buchwald-Hartwig amination :
    Forms C–N bonds with aryl halides, enabling diversification of the aromatic moiety .

Key Reaction Pathways and Conditions

Reaction Type Key Reagents Temperature Solvent Outcome
Chloro substitutionPiperidine, K<sub>2</sub>CO<sub>3</sub>RefluxEthanolAmine/thioether derivatives
Cyano reductionLiAlH<sub>4</sub>0–5°CTHFPrimary amine
Amide hydrolysis6M HCl or 2M NaOH80–100°CH<sub>2</sub>O/EtOHCarboxylic acid + amine fragment
Trifluoromethyl defluorinationH<sub>2</sub>/Pd-CRT–50°CMeOHPartially fluorinated analogs

Mechanistic Insights

  • Chloro substitution : Proceeds via an S<sub>N</sub>Ar mechanism due to electron-deficient pyrimidine ring .

  • Amide bond cleavage : Acid-catalyzed hydrolysis follows a protonation-nucleophilic attack pathway .

  • Suzuki coupling : Requires palladium ligands (e.g., XPhos) for efficient aryl-aryl bond formation .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structures to this molecule exhibit significant anticancer activity. The pyrazolo[1,5-a]pyrimidine scaffold is often associated with inhibition of various kinases involved in cancer progression. Studies have shown that modifications in the side chains can enhance potency against specific cancer cell lines.

Anti-inflammatory Effects

The compound has been evaluated for its potential as an anti-inflammatory agent. In silico studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and acylation processes. Various derivatives have been synthesized to explore their biological activities further. For example:

Derivative Biological Activity
3-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-fluorobenzamidePotential anticancer activity
5-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamideAnti-inflammatory properties

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a closely related compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of derivatives similar to this compound. The results indicated significant reduction in pro-inflammatory cytokines in vitro and in vivo models of inflammation.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogs from literature:

Compound Name R3 R5 R7 Amide Substituent Key Properties Reference
Target Compound Cl Phenyl CF3 3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen High rigidity due to tetrahydrobenzothiophen; cyano group enhances hydrogen bonding potential. N/A
3-Chloro-N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Cl Phenyl CF3 3-Chlorophenyl Increased halogen bonding but reduced solubility vs. benzothiophen analog.
N-(2,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Cl 2-Thienyl CF3 2,4-Dichlorophenyl Thienyl group improves π-stacking in hydrophobic pockets; dichlorophenyl enhances halogen interactions.
N-(5-Chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Cl 2-Thienyl (tetrahydro) CF3 5-Chloro-2-methoxyphenyl Methoxy group increases solubility; tetrahydro core reduces planarity, potentially improving bioavailability.
5-(4-Methylphenyl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide H 4-Methylphenyl (tetrahydro) CF3 4-Chlorophenyl Methylphenyl enhances lipophilicity; tetrahydro core may reduce metabolic oxidation.

Key Observations:

  • Trifluoromethyl (CF3) at R7 : Universally retained across analogs for metabolic stability and electron-withdrawing effects .
  • Amide Substituent : The target’s tetrahydrobenzothiophen-2-yl group distinguishes it from phenyl/thienyl variants, offering a balance of rigidity and solubility.
  • Tetrahydro vs.

Physicochemical and Crystallographic Data

  • Crystallography : Analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine were characterized using SHELX and OLEX2, revealing planar pyrimidine rings and halogen-dependent packing .
  • Solubility : Tetrahydrobenzothiophen’s reduced aromaticity likely increases aqueous solubility vs. fully aromatic analogs (e.g., ’s chlorophenyl derivative).

Biological Activity

3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that belongs to the pyrazolo-pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClF3N3OSC_{18}H_{17}ClF_3N_3OS, with a molecular weight of approximately 392.86 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrazolo-pyrimidines exhibit a variety of biological activities including:

  • Anti-inflammatory Effects : Many studies have focused on the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this one have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
  • Anticancer Potential : The compound has been evaluated for its anticancer activity through various assays. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines and inhibit tumor growth .

Anti-inflammatory Activity

A study conducted on related pyrazole derivatives reported IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects . The selectivity index (SI) for these compounds was significantly higher than that of standard anti-inflammatory drugs like celecoxib.

CompoundIC50 (μM)Selectivity Index
3-chloro-N-(3-cyano...)0.02 - 0.04>462.91 (compared to celecoxib SI = 313.12)

Anticancer Activity

In a multicellular spheroid model, this compound was screened alongside other potential anticancer agents. It showed promising results in inhibiting cell proliferation and inducing cell death in various cancer cell lines .

Cell LineProliferation Inhibition (%)Apoptosis Induction (%)
MCF-7 (Breast Cancer)65%40%
A549 (Lung Cancer)70%50%

Case Studies

  • Case Study on Inflammation : A recent study evaluated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The results indicated substantial reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Anticancer Efficacy : In another study focusing on human cancer cell lines, the compound exhibited significant cytotoxicity against both MCF-7 and A549 cells with low toxicity towards normal cells, suggesting a favorable therapeutic window .

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example:

  • Core formation : Cyclization of enaminones or arylazo derivatives under reflux in pyridine or ethanol/DMF mixtures (yields: 62–70%) .
  • Functionalization : Introduction of trifluoromethyl, chloro, and benzothiophene groups via nucleophilic substitution or coupling reactions .
  • Characterization : Intermediates are confirmed using IR (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm), and mass spectrometry (m/z matching molecular ion peaks) .

Q. Which spectroscopic and crystallographic methods validate the compound’s structure?

  • Spectroscopy : ¹H NMR distinguishes aromatic protons and trifluoromethyl groups (δ −60 ppm for CF₃ in ¹⁹F NMR). IR confirms cyano (C≡N) and carboxamide (C=O) functionalities .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl: 1.73 Å) and dihedral angles to confirm stereoelectronic effects. Example: A related pyrazolo[1,5-a]pyrimidine derivative showed a mean C–C bond length of 1.39 Å .

Advanced Research Questions

Q. How can synthetic yields be improved during scale-up, and what factors contribute to variability?

  • Reaction optimization : Adjust stoichiometry (e.g., excess RCH₂Cl for alkylation) and use phase-transfer catalysts to enhance efficiency .
  • AI-driven process control : Implement COMSOL Multiphysics simulations to model heat transfer and mixing dynamics, reducing side products .
  • Purity challenges : Recrystallization from ethanol/DMF mixtures improves purity (>95%) but may reduce yields due to solubility limitations .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for metabolite interference (e.g., cytochrome P450 enzymes) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate substituent effects .
  • Data normalization : Use IC₅₀ ratios (e.g., tumor vs. normal cells) to contextualize toxicity discrepancies .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., hydrogen bonding with Asp86 in EGFR) .
  • MD simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns trajectories) to prioritize derivatives .
  • QSAR models : Correlate Hammett σ values of substituents with inhibitory potency (R² >0.85 in pyrazolo[1,5-a]pyrimidine analogs) .

Q. What design principles enhance selectivity while minimizing off-target toxicity?

  • Substituent tuning : Replace chloro groups with electron-withdrawing moieties (e.g., nitro) to improve target affinity (ΔΔG = −2.3 kcal/mol) .
  • Prodrug strategies : Mask carboxamide as ester derivatives to reduce renal clearance and enhance bioavailability .
  • In vitro screening : Prioritize compounds with >10-fold selectivity in kinase panel assays (e.g., JAK2 vs. JAK3) .

Methodological Notes

  • Experimental design : Link synthesis and bioactivity studies to theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions) .
  • Data validation : Cross-reference NMR assignments with DEPT-135 experiments to resolve overlapping signals in complex spectra .

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